1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride - 2731014-41-6

1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride

Catalog Number: EVT-6290123
CAS Number: 2731014-41-6
Molecular Formula: C6H8Cl4N2
Molecular Weight: 249.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, one paper describes the synthesis of 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compounds, starting with the hydrolysis of a 3-halogenated-1-(3,5-dichloropyridine-2-yl)-4,5-dihydro-1H-pyrazol-5-formic ether [].

Molecular Structure Analysis

The 3,5-dichloropyridin-4-yl group is characterized by a planar pyridine ring with chlorine atoms at the 3- and 5-positions and a substituent at the 4-position. The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the pyridine ring, affecting its interactions with other molecules. For example, in the study of a novel PDE4 inhibitor, structural modifications of the 3,5-dichloropyridin-4-yl moiety were performed to enhance the molecule's inhibitory potency [].

Applications
  • Oncology: Several research papers highlight the potential of compounds containing this group as anticancer agents. For instance, one study investigates the inhibitory activity of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles against Fibroblast Growth Factor Receptors (FGFRs) []. Another study explores the efficacy of a nonbile acid FXR agonist containing the 3,5-dichloropyridin-4-yl moiety in treating nonalcoholic steatohepatitis [].
  • Inflammation: Research on PDE4 inhibitors suggests the potential use of compounds containing this group for treating inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease [].
  • Cardiovascular diseases: A study on the antiemetic effects of FK886, a neurokinin-1 receptor antagonist containing the 3,5-dichloropyridin-4-yl moiety, demonstrates its potential in managing chemotherapy-induced nausea and vomiting [].

(R)-21c

  • Compound Description: (R)-21c is a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. It exhibits excellent in vitro inhibitory activity against FGFR-amplified cell lines and suppresses FGF/FGFR signaling pathways at nanomolar concentrations. In vivo studies demonstrate its ability to inhibit tumor growth in FGFR1-amplified xenograft mouse models. [] []

(S)-21c

  • Relevance: Similar to (R)-21c, (S)-21c possesses the 3,5-dichloropyridin-4-yl core and the ethoxy-linked indazole-benzimidazole structure. The difference in their stereochemistry at the chiral center of the ethoxy linker results in distinct binding affinities to FGFR1, explaining the difference in their potencies. [] This highlights the importance of chirality in drug design and further emphasizes the structural similarities between these compounds and 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride.

N-(3,5-dichloropyridin-4-yl)-[1-(4-fluorobenzyl)-7-azaindol-3-yl)]glyoxylamide

  • Compound Description: This compound is a crystalline form II modification of an N-(3,5-dichloropyridin-4-yl)-[1-(4-fluorobenzyl)-7-azaindol-3-yl)]glyoxylamide derivative, which acts as a phosphodiesterase type 4 (PDE4) inhibitor. []
  • Relevance: This compound shares the 3,5-dichloropyridin-4-yl group with 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride. The presence of the 3,5-dichloropyridin-4-yl group in both compounds suggests they may belong to a similar chemical class or be derived from a common synthetic pathway. []

N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-N'-(4-methyl-1,2,3-thiadiazole)-5-formyl-N'-3,5-dichloropyridin-2-yl-diacylhydrazine

  • Relevance: This compound features a 3,5-dichloropyridin-2-yl group, which is a regioisomer of the 3,5-dichloropyridin-4-yl group found in 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride. The similar substitution pattern on the pyridine ring suggests potential similarities in their chemical properties or synthetic routes. []

6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid (BMS-986318)

  • Compound Description: BMS-986318 is a potent, non-bile acid farnesoid X receptor (FXR) agonist. It displays efficacy in a mouse model of liver cholestasis and fibrosis. []
  • Relevance: BMS-986318 incorporates the 3,5-dichloropyridin-4-yl moiety present in 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride. This structural similarity suggests that both compounds might share some physicochemical properties or belong to a similar class of compounds with biological activity. []

(R)-(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3yl)vinyl)-1H-pyrazol-1-yl)ethanol (LY2874455)

  • Compound Description: LY2874455 is a potent and selective FGFR inhibitor that displays a broad spectrum of antitumor activity in several tumor xenograft models. It also exhibits selectivity for FGF-mediated signaling over VEGF-mediated signaling. []
  • Relevance: LY2874455 shares the 3,5-dichloropyridin-4-yl group with 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride. This suggests they could belong to a similar chemical class or share a common synthetic intermediate. []

1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol esters

  • Compound Description: This series of benzoic acid ester derivatives act as potent PDE4 inhibitors and are being explored for inhaled administration in treating respiratory diseases. []
  • Relevance: These compounds feature a 3,5-dichloropyridin-4-yl group directly attached to an ethanol moiety, making them structurally similar to 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride, which also has the same core structure with a methanamine group instead of ethanol. This suggests that modifying the substituent on the alpha-carbon of the ethylamine group in 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride could lead to compounds with potential PDE4 inhibitory activity. []
  • Compound Description: This is identified as a degradation product of roflumilast, a selective PDE4 inhibitor. []
  • Relevance: The compound features the 3,5-dichloropyridin-4-yl moiety, directly linked to a benzamide group. This structural feature makes it related to 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride as both share the same core structure. []

N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzamide

  • Compound Description: This compound is identified as a degradation product of roflumilast, a selective PDE4 inhibitor. []
  • Relevance: This compound is related to 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride as they share the 3,5-dichloropyridin-4-yl moiety. The presence of additional substituents on the benzamide group suggests potential modifications to the core structure of the main compound. []

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxidopyridin-4-yl)-4-(difluoro methoxy) benzamide

  • Compound Description: This is identified as a degradation product of roflumilast, a selective PDE4 inhibitor. []
  • Relevance: This compound is structurally related to 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride through the presence of the 3,5-dichloropyridin-4-yl moiety. The oxidized pyridine ring and the added substituents on the benzamide group highlight potential modifications to the core structure. []

[3,5-bis(trifluoromethyl)phenyl][(2R)-2-(3-hydroxy-4-methylbenzyl)-4-{2-[(2S)-2-(methoxymethyl)morpholin-4-yl]ethyl}piperazin-1-yl]methanone dihydrochloride (FK886)

  • Compound Description: FK886 is a potent and selective neurokinin-1 (NK1) receptor antagonist, demonstrating efficacy against both acute and delayed emesis induced by cisplatin in animal models. It exhibits rapid oral absorption and brain penetration. [], [], [], []
  • Relevance: While FK886 doesn't share the 3,5-dichloropyridin-4-yl moiety present in 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride, it's included here because several papers investigate the biological activity of both compounds in the context of emesis. The research suggests that targeting different receptors involved in the emetic reflex, such as NK1 receptors by FK886 and potentially other targets by 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride, might be a viable strategy for developing antiemetic therapies. [], [], [], []

Properties

CAS Number

2731014-41-6

Product Name

1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride

IUPAC Name

(3,5-dichloropyridin-4-yl)methanamine;dihydrochloride

Molecular Formula

C6H8Cl4N2

Molecular Weight

249.9 g/mol

InChI

InChI=1S/C6H6Cl2N2.2ClH/c7-5-2-10-3-6(8)4(5)1-9;;/h2-3H,1,9H2;2*1H

InChI Key

XLIQIARQHQCWEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CN)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.